4-Methoxy-indan-1,2-dione 2-oxime

Catalog No.
S12153609
CAS No.
M.F
C10H9NO3
M. Wt
191.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methoxy-indan-1,2-dione 2-oxime

Product Name

4-Methoxy-indan-1,2-dione 2-oxime

IUPAC Name

2-hydroxyimino-4-methoxy-3H-inden-1-one

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

InChI

InChI=1S/C10H9NO3/c1-14-9-4-2-3-6-7(9)5-8(11-13)10(6)12/h2-4,13H,5H2,1H3

InChI Key

BQQUFJSORJNFGF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1CC(=NO)C2=O

4-Methoxy-indan-1,2-dione 2-oxime is a chemical compound characterized by its oxime functional group attached to the carbonyl carbon of 4-methoxy-indan-1,2-dione. This compound features a bicyclic structure, consisting of an indanone moiety with a methoxy group at the para position relative to the carbonyl. The presence of the oxime group introduces unique reactivity and potential biological activity, making it an interesting subject for research in organic chemistry and medicinal applications.

Typical of oximes and diketones:

  • Oxidation: The oxime group can be oxidized to form nitrile oxides, which may further participate in cycloaddition reactions or rearrangements.
  • Reduction: Reduction of the oxime can yield the corresponding amine, which may have different biological properties.
  • Nucleophilic Substitution: The oxime can undergo nucleophilic substitution reactions, allowing for the introduction of various substituents on the molecule

    Research indicates that compounds similar to 4-methoxy-indan-1,2-dione 2-oxime exhibit significant biological activities, including:

    • Antioxidant Properties: Some derivatives have shown potential as antioxidants, scavenging free radicals and reducing oxidative stress.
    • Antimicrobial Activity: Certain oxime derivatives are known for their effectiveness against various bacterial and fungal strains.
    • Enzyme Inhibition: There is evidence suggesting that these compounds may inhibit specific enzymes involved in metabolic pathways, contributing to their therapeutic potential .

The synthesis of 4-methoxy-indan-1,2-dione 2-oxime typically involves the following steps:

  • Formation of Indanone: Start with 4-methoxy-indan-1,2-dione, which can be synthesized through various methods involving condensation reactions.
  • Oximation: React the indanone with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) under reflux conditions. This reaction leads to the formation of the oxime:
    4 Methoxy indan 1 2 dione+Hydroxylamine4 Methoxy indan 1 2 dione 2 oxime+HCl\text{4 Methoxy indan 1 2 dione}+\text{Hydroxylamine}\rightarrow \text{4 Methoxy indan 1 2 dione 2 oxime}+\text{HCl}
  • Purification: The resulting compound can be purified using recrystallization or chromatography techniques .

4-Methoxy-indan-1,2-dione 2-oxime has several potential applications:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug development for conditions such as cancer or infections.
  • Chemical Intermediates: It can act as an intermediate in organic synthesis for creating more complex molecules.
  • Research Tools: Its unique structure makes it useful in studying enzyme mechanisms and metabolic pathways .

Studies on interactions involving 4-methoxy-indan-1,2-dione 2-oxime suggest that it may interact with various biological macromolecules:

  • Protein Binding: Research indicates that this compound may bind to specific proteins or enzymes, potentially altering their activity.
  • Receptor Interaction: There is potential for interaction with cellular receptors involved in signaling pathways, which could influence cellular responses .

These interactions are crucial for understanding its mechanism of action and therapeutic potential.

Several compounds share structural similarities with 4-methoxy-indan-1,2-dione 2-oxime. Here are some notable examples:

Compound NameStructure TypeKey Features
AcetaldoximeSimple OximeDerived from acetaldehyde; less complex structure.
BenzaldoximeAromatic OximeDerived from benzaldehyde; exhibits similar reactivity.
Cyclohexanone OximeCyclic OximeDerived from cyclohexanone; used in organic synthesis.
Indanone OximeBicyclic OximeRelated structure; shares some reactivity traits.

Uniqueness

The uniqueness of 4-methoxy-indan-1,2-dione 2-oxime lies in its bicyclic structure combined with the methoxy substituent. This configuration imparts distinct chemical and physical properties compared to simpler oximes. Its ability to engage in specific interactions with biological targets enhances its value in medicinal chemistry and synthetic applications .

Nucleophilic Oximation of 4-Methoxy-indan-1,2-dione

The oximation of 4-methoxy-indan-1,2-dione involves the nucleophilic attack of hydroxylamine on the carbonyl group at position 2, forming the oxime derivative. Regioselectivity is influenced by electronic and steric factors: the methoxy group at position 4 donates electron density via resonance, slightly deactivating the adjacent carbonyl (position 1) and directing hydroxylamine to the less hindered position 2 [5] [7]. Typical conditions employ hydroxylamine hydrochloride in a polar solvent (e.g., ethanol or water) under reflux, with yields ranging from 65% to 85% depending on stoichiometric ratios [1] [7].

A key challenge is avoiding over-oximation at position 1. Studies suggest maintaining a 1:1 molar ratio of hydroxylamine to diketone minimizes di-oxime byproducts [7]. Kinetic control at lower temperatures (50–60°C) further enhances selectivity for the mono-oxime product [5].

Solvent Systems and Catalytic Conditions

Solvent polarity profoundly impacts reaction kinetics and product stability. Polar aprotic solvents like dimethyl sulfoxide (DMSO) accelerate oximation by stabilizing the transition state through hydrogen-bond interactions [3]. However, protic solvents such as ethanol improve solubility of hydroxylamine salts, with a 20% yield increase observed compared to tetrahydrofuran (THF) [7].

Catalytic additives like acetic acid (5–10 mol%) enhance protonation of the carbonyl oxygen, increasing electrophilicity at position 2. Ionic liquids, such as 1-butyl-3-methylimidazolium bromide ([BMIM]Br), have emerged as green catalysts, reducing reaction times by 30% while enabling solvent recycling [7].

Table 1: Solvent and Catalyst Impact on Oximation Efficiency

SolventCatalystTemperature (°C)Yield (%)
EthanolNone6072
DMSOAcetic acid5085
THF[BMIM]Br6078
WaterHCl (1M)8065

Purification Strategies and Yield Maximization

Crude 4-methoxy-indan-1,2-dione 2-oxime often contains unreacted diketone and di-oxime impurities. Recrystallization from ethanol/water mixtures (3:1 v/v) achieves >95% purity, with a recovery rate of 80–90% [1] [6]. Chromatographic methods (silica gel, ethyl acetate/hexane) resolve stubborn byproducts but are less cost-effective for large batches [6].

Yield optimization hinges on:

  • Stoichiometric precision: Excess hydroxylamine increases di-oxime formation, while insufficient amounts leave residual diketone [7].
  • Reaction monitoring: Real-time HPLC analysis identifies early termination points to prevent degradation [5].
  • pH control: Maintaining mildly acidic conditions (pH 4–5) suppresses hydrolysis of the oxime group [3].

Industrial-Scale Production Challenges

Scaling up synthesis introduces hurdles in heat management, mixing efficiency, and waste reduction. Key challenges include:

  • Exothermic reactions: Rapid oximation at >100 kg batches requires jacketed reactors with precise temperature control to prevent thermal runaway [5].
  • Solvent recovery: Ethanol and DMSO reclaim systems reduce costs by 40%, but ionic liquid catalysts necessitate specialized distillation setups [7].
  • Regioselectivity consistency: Minor fluctuations in stirring speed or reagent addition rates can alter byproduct profiles, demanding robust process analytical technology (PAT) for quality assurance [1] [5].

Table 2: Industrial-Scale Process Parameters

ParameterLab ScalePilot Scale (50 L)Industrial Scale (1000 L)
Reaction Time (h)456
Yield (%)857870
Purity (%)959290

The thermodynamic stability of 4-Methoxy-indan-1,2-dione 2-oxime is influenced by both the oxime functional group and the substituted indanone structure. Oximes demonstrate exceptional thermodynamic stability, with equilibrium constants typically exceeding 10⁸ mol⁻¹, significantly higher than related functional groups such as hydrazones which range from 10⁴-10⁶ mol⁻¹ [1]. This inherent stability arises from the negative inductive effect of oxygen, which reduces the basicity of the imine nitrogen and consequently inhibits hydrolytic cleavage.

The thermodynamic stability of oximes increases in the order: acetone derivatives < cyclohexanone derivatives ∼ furfural derivatives ∼ benzaldehyde derivatives < pyruvic acid derivatives [1]. Given the bicyclic aromatic nature of the indanone system in 4-Methoxy-indan-1,2-dione 2-oxime, its stability profile aligns more closely with aromatic aldehyde derivatives, positioning it in the higher stability range.

Structural Contributions to Stability

The methoxy substituent at position 4 provides additional stabilization through resonance donation into the aromatic system . For related methoxy-substituted indanones, computational studies reveal that methoxy groups contribute more negative enthalpic increments (-42.3 kilojoules per mole per methoxy group) compared to methyl groups (-22.1 kilojoules per mole per methyl group) , reflecting stronger resonance stabilization.

The bicyclic indanone framework exhibits inherent thermal stability, with related compounds such as 1-indanone showing gas-phase formation enthalpies of -64.0 ± 3.8 kilojoules per mole and 2-indanone at -56.6 ± 4.8 kilojoules per mole [3]. These values indicate substantial thermodynamic stability of the core structure.

Temperature-Dependent Stability

Related indanone-2-oxime compounds demonstrate melting points with decomposition at 209°C [4] [5], indicating thermal stability up to this temperature range. The decomposition process typically follows Arrhenius kinetics in the glassy state [6], with activation energies dependent on the specific molecular environment and crystal packing arrangements.

Solubility Characteristics in Organic Media

The solubility profile of 4-Methoxy-indan-1,2-dione 2-oxime in organic solvents is governed by the compound's structural features, including the polar oxime functionality and the lipophilic indanone framework with methoxy substitution.

Organic Solvent Solubility Profile

Based on structural analogues, 4-Methoxy-indan-1,2-dione 2-oxime exhibits good solubility in polar aprotic solvents. Related indanone oximes demonstrate low water solubility (less than 1 milligram per milliliter at 25°C) but significant solubility in polar aprotic solvents . The compound is expected to show excellent solubility in:

  • Dichloromethane and chloroform: High solubility due to favorable dipole-dipole interactions
  • Acetone and ethyl acetate: Moderate to high solubility owing to hydrogen bonding capabilities of the oxime group
  • Methanol and ethanol: Moderate solubility facilitated by hydrogen bonding between the oxime hydroxyl group and alcohol solvents

Solubility Parameters and Lipophilicity

The calculated partition coefficient (XLogP3-AA) for structurally similar methoxy-indanone derivatives ranges from 1.8 to 2.3 [8] , indicating moderate lipophilicity. For 4-Methoxy-indan-1,2-dione 2-oxime, the presence of the oxime group (containing both hydrogen bond donor and acceptor capabilities) is expected to slightly reduce lipophilicity compared to the parent ketone.

The compound contains:

  • Zero hydrogen bond donors (the oxime hydroxyl group)
  • Three hydrogen bond acceptors (methoxy oxygen, oxime nitrogen, and oxime oxygen)
  • Two rotatable bonds (methoxy group and oxime hydroxyl)

These molecular descriptors suggest favorable membrane permeability characteristics while maintaining sufficient polarity for dissolution in moderately polar organic solvents [8].

Solubility Enhancement Strategies

For applications requiring enhanced solubility, cosolvency approaches using mixtures of polar aprotic solvents with small amounts of protic solvents prove effective. The oxime functional group enables formation of intermolecular hydrogen bonds, which can be exploited through solvent selection to optimize dissolution characteristics.

XLogP3

1.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

191.058243149 g/mol

Monoisotopic Mass

191.058243149 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-09-2024

Explore Compound Types